(2-Methyl-cyclohex-1-enyl)-methanol
Overview
Description
(2-Methyl-cyclohex-1-enyl)-methanol is an organic compound with a cyclohexene ring substituted with a methyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-cyclohex-1-enyl)-methanol can be achieved through several methods. One common approach involves the reduction of (2-Methyl-cyclohex-1-enyl)-methanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of (2-Methyl-cyclohex-1-enyl)-methanone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient for large-scale production and ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-cyclohex-1-enyl)-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form (2-Methyl-cyclohex-1-enyl)-methanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to (2-Methyl-cyclohex-1-enyl)-methane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products
Oxidation: (2-Methyl-cyclohex-1-enyl)-methanoic acid.
Reduction: (2-Methyl-cyclohex-1-enyl)-methane.
Substitution: (2-Methyl-cyclohex-1-enyl)-methyl chloride or bromide.
Scientific Research Applications
(2-Methyl-cyclohex-1-enyl)-methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2-Methyl-cyclohex-1-enyl)-methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s unique structure allows it to fit into specific binding sites, modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
(2-Methyl-cyclohex-1-enyl)-methanone: A ketone analog with similar structural features.
(2-Methyl-cyclohex-1-enyl)-methane: A fully reduced analog.
(2-Methyl-cyclohex-1-enyl)-methanoic acid: An oxidized analog.
Uniqueness
(2-Methyl-cyclohex-1-enyl)-methanol is unique due to its hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for various chemical modifications, making the compound versatile for different applications.
Properties
IUPAC Name |
(2-methylcyclohexen-1-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7-4-2-3-5-8(7)6-9/h9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJRTBCIHIBGOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCCC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340526 | |
Record name | (2-methyl-cyclohex-1-enyl)-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29474-11-1 | |
Record name | (2-methyl-cyclohex-1-enyl)-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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